4,4-difluoro-2-(piperidin-4-yl)octahydro-1H-isoindole
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Overview
Description
4,4-Difluoro-2-(piperidin-4-yl)octahydro-1H-isoindole is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring and a difluorinated cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-2-(piperidin-4-yl)octahydro-1H-isoindole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorinated Group: The difluorinated cyclohexyl group can be introduced via nucleophilic substitution reactions using fluorinating agents.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the octahydro-1H-isoindole core.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2-(piperidin-4-yl)octahydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4,4-difluoro-2-(piperidin-4-yl)octahydro-1H-isoindole involves its interaction with specific molecular targets. For example, as a PARP-1 inhibitor, it binds to the catalytic domain of the enzyme, preventing its activity and thereby interfering with DNA repair processes in cancer cells . This selective inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexylpiperidin-4-yl-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide: Another compound with a similar core structure but different functional groups.
Uniqueness
4,4-Difluoro-2-(piperidin-4-yl)octahydro-1H-isoindole is unique due to its specific combination of a difluorinated cyclohexyl group and a piperidine ring, which imparts distinct chemical and biological properties. Its selective inhibition of PARP-1, without affecting other isoforms like PARP-2, highlights its potential as a targeted therapeutic agent .
Biological Activity
4,4-Difluoro-2-(piperidin-4-yl)octahydro-1H-isoindole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C13H16F2N. The structure features a piperidine ring and an isoindole moiety, which are significant for its biological interactions.
The compound primarily interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its structural characteristics allow it to modulate protein functions, particularly those related to cancer and neurodegenerative diseases.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its efficacy as a selective inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Inhibition of PARP can lead to increased cancer cell death, especially in tumors with defective DNA repair pathways .
Neuroprotective Effects
The compound has also shown promise in neuroprotection. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative disorders. Experimental models have indicated that it may reduce neuroinflammation and promote neuronal survival under stress conditions .
Case Studies
- PARP Inhibition : A study on the compound's derivative, NMS-P118, revealed that it effectively inhibits PARP-1 with high selectivity over PARP-2. This selectivity is crucial for minimizing side effects associated with broader PARP inhibitors .
- In Vivo Efficacy : In xenograft models (MDA-MB-436 and Capan-1), NMS-P118 demonstrated significant tumor growth inhibition when used alone and in combination with other chemotherapeutics like Temozolomide .
- Neuroprotective Studies : In models of neurodegeneration, the compound was shown to decrease markers of oxidative stress and inflammation, suggesting it may protect against neuronal damage .
Data Tables
Properties
Molecular Formula |
C13H22F2N2 |
---|---|
Molecular Weight |
244.32 g/mol |
IUPAC Name |
7,7-difluoro-2-piperidin-4-yl-3,3a,4,5,6,7a-hexahydro-1H-isoindole |
InChI |
InChI=1S/C13H22F2N2/c14-13(15)5-1-2-10-8-17(9-12(10)13)11-3-6-16-7-4-11/h10-12,16H,1-9H2 |
InChI Key |
SMLZHNROBGCDGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2C(C1)(F)F)C3CCNCC3 |
Origin of Product |
United States |
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